(R)-2-Cyano-N-(1-phenylethyl)acetamide
Overview
Description
®-2-Cyano-N-(1-phenylethyl)acetamide is a chiral amide compound with significant importance in various fields such as organic synthesis, pharmaceuticals, and materials science. This compound is characterized by its cyano and phenylethyl groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Cyano-N-(1-phenylethyl)acetamide typically involves the reaction of ®-1-phenylethylamine with cyanoacetic acid or its derivatives. One common method includes the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond under mild conditions. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, yielding the desired product with high enantiomeric purity .
Industrial Production Methods
In an industrial setting, the production of ®-2-Cyano-N-(1-phenylethyl)acetamide can be scaled up using continuous flow reactors. This approach allows for better control over reaction parameters, leading to higher yields and consistent product quality. The use of recyclable catalysts, such as palladium supported on dolomite, has also been explored to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
®-2-Cyano-N-(1-phenylethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form amides or carboxylic acids under specific conditions.
Reduction: The cyano group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon (Pd/C) are typical reducing agents.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
®-2-Cyano-N-(1-phenylethyl)acetamide has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme kinetics and as a substrate in enzymatic reactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ®-2-Cyano-N-(1-phenylethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity. The phenylethyl group contributes to the compound’s hydrophobic interactions, enhancing its stability and activity in biological systems .
Comparison with Similar Compounds
Similar Compounds
®-1-Phenylethylamine: A chiral amine used as a precursor in the synthesis of ®-2-Cyano-N-(1-phenylethyl)acetamide.
N-[®-1-Phenylethyl]acetamide: A structurally similar compound with different functional groups, used in similar applications.
Uniqueness
®-2-Cyano-N-(1-phenylethyl)acetamide is unique due to its combination of a cyano group and a chiral center, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of enantiomerically pure compounds and in applications requiring specific stereochemistry .
Properties
IUPAC Name |
2-cyano-N-[(1R)-1-phenylethyl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-9(13-11(14)7-8-12)10-5-3-2-4-6-10/h2-6,9H,7H2,1H3,(H,13,14)/t9-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZFUCBLCIHIKHV-SECBINFHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CC#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)NC(=O)CC#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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